N-(2,5-dimethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide
Overview
Description
N-(2,5-dimethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide is a complex organic compound with a unique structure This compound is characterized by its phenyl and dimethoxyphenyl groups, which contribute to its distinct chemical properties
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide involves multiple steps. One common synthetic route includes the reaction of 2,5-dimethoxyphenylacetic acid with appropriate reagents to form intermediate compounds, which are then further reacted to produce the final product . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide can be compared with similar compounds such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe): This compound is a potent serotonin receptor agonist with hallucinogenic effects.
4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe): Another hallucinogenic compound with high affinity for serotonin receptors.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3/c1-33-21-11-13-25(34-2)24(16-21)31-29(32)20-10-12-23-22(15-20)26-18-8-9-19(14-18)27(26)28(30-23)17-6-4-3-5-7-17/h3-7,10-13,15-16,18-19,26-28,30H,8-9,14H2,1-2H3,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVKIPKWGSUVSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)NC(C4C3C5CCC4C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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